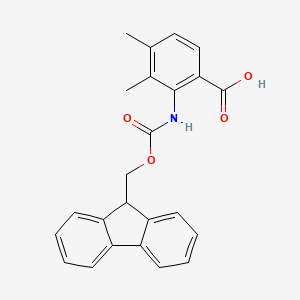

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Descripción general

Descripción

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which is modified with a methoxy carbonyl group, an amino group, and a 3-hydroxy-3-methylbutanoic acid group. The presence of the fluorene group suggests that this compound might have interesting optical properties, as fluorene and its derivatives are often used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of fluorene to introduce the methoxy carbonyl group, followed by the introduction of the amino group, and finally the attachment of the 3-hydroxy-3-methylbutanoic acid group. Each of these steps would require specific reagents and reaction conditions, and would need to be optimized to ensure high yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorene group is a rigid, planar structure, which could impart stability to the molecule. The methoxy carbonyl and amino groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorene group is relatively stable and unreactive, while the methoxy carbonyl, amino, and 3-hydroxy-3-methylbutanoic acid groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene group could make it a solid at room temperature, while the methoxy carbonyl, amino, and 3-hydroxy-3-methylbutanoic acid groups could make it polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Peptide Synthesis

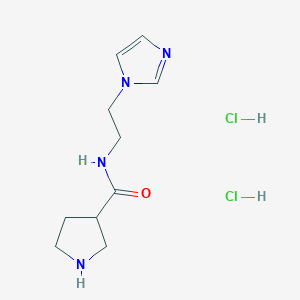

Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions .

Pharmaceutical Intermediates

This compound serves as an intermediate in the production of various pharmaceuticals. Its role is crucial in the synthesis of active pharmaceutical ingredients (APIs) .

Hydrogel Formation

Fmoc-functionalized amino acids, including our compound of interest, are used to construct hydrogels. These hydrogels have applications in tissue engineering and drug delivery systems due to their biocompatibility and structural properties .

Bioprinting

The structural properties of Fmoc-derivatized amino acids make them suitable for bioprinting applications, which is a form of 3D printing that uses bioinks to create tissue-like structures .

Tissue Engineering

Fmoc-derivatized hydrogels can act as materials for tissue engineering, supporting cell adhesion, survival, and duplication. This is essential for creating scaffolds that can be used to repair or replace damaged tissues .

Mecanismo De Acción

Target of Action

The primary target of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method .

Mode of Action

The compound, also known as the fluorenylmethoxycarbonyl (Fmoc) group, acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of an Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling of amino acids, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added . This process is repeated until the desired peptide sequence is obtained .

Result of Action

The result of the action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is the successful synthesis of peptides . By protecting the amine group during peptide synthesis, the Fmoc group allows for the precise coupling of amino acids, leading to the formation of peptides with the desired sequence .

Action Environment

The action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid is influenced by the environmental conditions of the peptide synthesis process . For instance, the Fmoc group is introduced in a mild and catalyst-free condition . The removal of the Fmoc group is facilitated by a base, usually piperidine . Therefore, the pH and the presence of a base are critical environmental factors that influence the action of this compound .

Direcciones Futuras

The potential applications of this compound could be quite broad, given the interesting combination of functional groups. It could be of interest in the field of optoelectronics due to the presence of the fluorene group. Additionally, the other functional groups could make it a useful building block in the synthesis of more complex molecules .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMNBRJPAICIT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205861 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

884880-39-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884880-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)